

# Application Notes and Protocols for Citrinin Analysis in Complex Samples

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## Compound of Interest

Compound Name: Citrinin

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This document provides detailed application notes and standardized protocols for the sample preparation of complex matrices for the analysis of **citrinin**, a mycotoxin known for its nephrotoxic effects. The following sections offer a comprehensive overview of various extraction and clean-up techniques, including quantitative performance data and step-by-step methodologies to ensure accurate and reliable analytical results.

## Introduction

**Citrinin** (CIT) is a mycotoxin produced by several species of fungi, including *Aspergillus*, *Penicillium*, and *Monascus*.<sup>[1][2]</sup> It can contaminate a wide range of food and feed commodities such as cereals, fruits, spices, and red yeast rice.<sup>[1][2][3]</sup> Due to its potential health risks to humans and animals, sensitive and reliable analytical methods are crucial for its detection and quantification in various complex matrices.<sup>[1]</sup> Effective sample preparation is a critical step to remove interfering components and enrich the analyte, thereby improving the sensitivity, precision, and accuracy of the analysis.<sup>[1][4]</sup> This document outlines several widely used sample preparation techniques for **citrinin** analysis.

## Sample Preparation Techniques: An Overview

Several techniques are employed for the extraction and clean-up of **citrinin** from complex samples. The choice of method often depends on the matrix type, the required limit of detection, and the available analytical instrumentation. Commonly used methods include

Immunoaffinity Column (IAC) cleanup, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][4][5]

## Quantitative Performance Data

The following tables summarize the performance of different sample preparation techniques for **citrinin** analysis in various matrices, providing key quantitative data for easy comparison.

Table 1: Performance Data for Immunoaffinity Column (IAC) Cleanup

Matrix	Spiking Level (µg/kg)	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Spices (Chilli Powder)	1 - 15	>80	1	3	[6]
Infant Cereals	0.1 - 1	>80	0.1	0.25	[6]
Rice, Corn, Pepper	Not Specified	61 - 96.6	10	30	
Red Yeast Rice	50, 100, 200	80.4 - 97.1	Not Specified	Not Specified	[7]
Wheat	10 - 200	80 - 110	3	10	[8]
Animal Feed (Barley)	Not Specified	80 - 110	3	10	[8]
Human Urine	Not Specified	Not Specified	0.02 ng/mL	0.05 ng/mL	[9][10]

Table 2: Performance Data for Other Sample Preparation Techniques

Technique	Matrix	Spiking Level (ng/g)	Recovery (%)	LOD (µg/g)	LOQ (µg/g)	Reference
LLE Cartridge	Corn	200 - 1600	71.2 - 86.3	Not Specified	Not Specified	<a href="#">[11]</a>
MISPE	Corn	30 - 3000	82.3 - 91.5	Not Specified	Not Specified	<a href="#">[12]</a>
QuEChERS	Red Rice	200, 2000 (µg/kg)	102.8	Not Specified	200	<a href="#">[13]</a> <a href="#">[14]</a>
Protein Precipitation	Human Blood Plasma	Not Specified	Not Specified	0.07 ng/mL	0.15 ng/mL	<a href="#">[9]</a> <a href="#">[10]</a>
No Clean-up (Methanol Extraction)	Apples and Pears	Not Specified	84 - 101	0.001	0.003	<a href="#">[15]</a>

## Experimental Protocols

This section provides detailed, step-by-step protocols for the most common sample preparation techniques for **citrinin** analysis.

### Immunoaffinity Column (IAC) Cleanup Protocol for Cereals and Spices

This protocol is a generalized procedure based on several cited methods.[\[6\]](#)[\[8\]](#)[\[16\]](#)

Materials:

- Homogenized sample (e.g., cereal flour, ground spice)
- Extraction solvent: Methanol/water mixture (e.g., 75:25, v/v) or 100% Methanol for red yeast rice.[\[8\]](#)

- Phosphate Buffered Saline (PBS)
- Tween 20
- Immunoaffinity columns (e.g., EASI-EXTRACT® **CITRININ**)[6][16]
- Elution solvent: Methanol
- HPLC or LC-MS/MS system

#### Procedure:

- Extraction:
  - Weigh 20 g of the homogenized sample into a blender jar.
  - Add 100 mL of the appropriate extraction solvent.
  - Blend at high speed for 2 minutes.
  - Filter the extract through a fluted filter paper.
- Dilution and Column Application:
  - Dilute a portion of the filtrate with PBS containing Tween 20. The dilution factor will depend on the specific column and matrix. For example, dilute 20 mL of filtrate with 80 mL of 10% Tween 20 in PBS.[6]
  - Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).[6]
- Washing:
  - Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) to remove unbound matrix components.[6]
- Elution:

- Elute the bound **citrinin** from the column by passing 1 mL of methanol slowly through the column.
- Follow with 1 mL of water to ensure complete elution, collecting the eluate in a clean vial. [\[6\]](#)
- Analysis:
  - The eluate is ready for injection into an HPLC or LC-MS/MS system for quantification.

## QuEChERS-Based Protocol for Red Rice

This protocol is adapted from a method developed for red rice. [\[13\]](#)[\[14\]](#)[\[17\]](#)

### Materials:

- Homogenized red rice sample
- Extraction solvent: Acetonitrile/water/acetic acid mixture
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
- Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
- UHPLC-MS/MS system

### Procedure:

- Extraction:
  - Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of the extraction solvent.
  - Vortex for 1 minute.
  - Add the QuEChERS extraction salt packet.
  - Shake vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.
- Clean-up (dSPE):
  - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and C18 sorbents.
  - Vortex for 30 seconds.
  - Centrifuge at 10000 rpm for 5 minutes.
- Final Preparation and Analysis:
  - Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.

## Liquid-Liquid Extraction (LLE) Protocol for Corn

This protocol is based on a method using LLE cartridges.[11]

Materials:

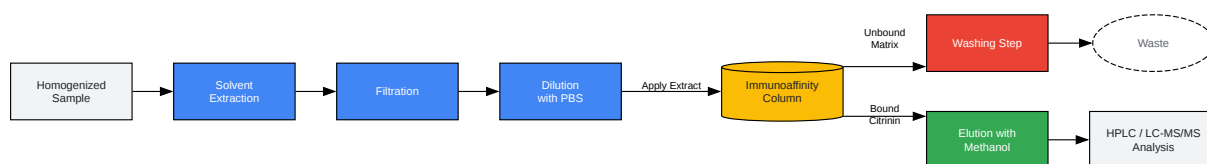
- Ground corn sample
- Extraction solvent: Methylene chloride and 0.5 N phosphoric acid
- LLE cartridge with diatomaceous earth
- Sodium bicarbonate solution
- Elution solvent: Methanol/water (4:1, v/v)
- HPLC system with fluorescence detection

Procedure:

- Extraction:
  - Extract a known amount of ground corn with methylene chloride and 0.5 N phosphoric acid.
- Cartridge Application:
  - Impregnate the LLE cartridge with sodium bicarbonate solution.
  - Apply the extract to the cartridge.
- Elution:
  - Aspirate the cartridge to dryness.
  - Elute the **citrinin** with a methanol/water mixture (4:1, v/v).
- Analysis:
  - The eluate is then ready for analysis by reversed-phase HPLC with fluorescence detection.

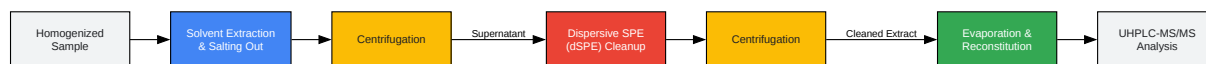
## Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.



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Caption: Workflow for Immunoaffinity Column (IAC) Cleanup.



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Caption: Workflow for the QuEChERS Method.



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Caption: Workflow for Liquid-Liquid Extraction (LLE) using a Cartridge.

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